molecular formula C21H27N3O5S2 B2503717 METHYL 3-({4'-CARBAMOYL-[1,4'-BIPIPERIDIN]-1'-YL}SULFONYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE CAS No. 899978-14-4

METHYL 3-({4'-CARBAMOYL-[1,4'-BIPIPERIDIN]-1'-YL}SULFONYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE

Cat. No.: B2503717
CAS No.: 899978-14-4
M. Wt: 465.58
InChI Key: RJEDLDLQIZJYIV-UHFFFAOYSA-N
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Description

METHYL 3-({4’-CARBAMOYL-[1,4’-BIPIPERIDIN]-1’-YL}SULFONYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that features a benzothiophene core, a bipiperidine moiety, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({4’-CARBAMOYL-[1,4’-BIPIPERIDIN]-1’-YL}SULFONYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core, which is then functionalized through a series of reactions including sulfonylation, carbamoylation, and esterification. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({4’-CARBAMOYL-[1,4’-BIPIPERIDIN]-1’-YL}SULFONYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

METHYL 3-({4’-CARBAMOYL-[1,4’-BIPIPERIDIN]-1’-YL}SULFONYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 3-({4’-CARBAMOYL-[1,4’-BIPIPERIDIN]-1’-YL}SULFONYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and bipiperidine-containing molecules. Examples include:

Uniqueness

What sets METHYL 3-({4’-CARBAMOYL-[1,4’-BIPIPERIDIN]-1’-YL}SULFONYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 3-(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)sulfonyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S2/c1-29-19(25)17-18(15-7-3-4-8-16(15)30-17)31(27,28)24-13-9-21(10-14-24,20(22)26)23-11-5-2-6-12-23/h3-4,7-8H,2,5-6,9-14H2,1H3,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEDLDLQIZJYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC(CC3)(C(=O)N)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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